3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile

Description

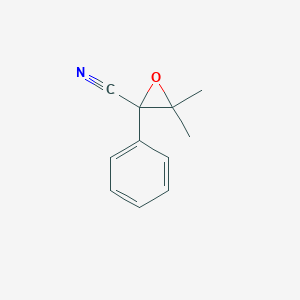

3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile is an epoxide derivative featuring a phenyl group at the 2-position and two methyl groups at the 3-position of the oxirane (epoxide) ring, with a cyano (-CN) substituent at the 2-carbon. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol. This compound’s structure combines steric hindrance from the dimethyl groups with the electronic effects of the phenyl and cyano moieties, making it a unique scaffold for studying reactivity and biological activity in epoxide-based chemistry.

Properties

CAS No. |

5445-32-9 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3,3-dimethyl-2-phenyloxirane-2-carbonitrile |

InChI |

InChI=1S/C11H11NO/c1-10(2)11(8-12,13-10)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

QYZLROUWJUJIEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)(C#N)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach to Oxirane Derivatives

Oxiranes, or epoxides, are typically synthesized by epoxidation of alkenes or via ring closure reactions involving halohydrins or α-halo carbonyl compounds. For 3,3-dimethyl-2-phenyl-oxirane-2-carbonitrile, the synthetic challenge lies in introducing the nitrile group at the 2-position of the oxirane ring while maintaining the 3,3-dimethyl substitution and the phenyl group at the 2-position.

One documented approach involves:

- Starting Material: A ketone or α,β-unsaturated precursor with appropriate substitution (e.g., a phenyl-substituted ketone).

- Epoxidation: Using oxidizing agents such as peroxides or transition-metal catalysts to form the oxirane ring.

- Nitrile Introduction: Incorporation of the carbonitrile group either via substitution reactions or by using nitrile-containing precursors.

Specific Preparation Method from Patent Literature

A notable method for preparing oxiranes related to this compound is described in patent EP0124009B1. This method involves:

- Reacting dimethyl sulfide with dimethyl sulfate in tert-butanol to form an intermediate sulfonium salt.

- Adding this intermediate to a mixture of the ketone (bearing the phenyl and dimethyl substituents) and potassium tert-butoxide in tert-butanol.

- The reaction is typically carried out at normal pressure but can be adjusted to elevated or reduced pressure.

- The molar ratios are generally: 1 mole of the ketone, 1.0 to 1.5 moles of dimethyl sulfide, 1.0 to 1.5 moles of dimethyl sulfate, and 1.0 to 2.0 moles of potassium tert-butoxide.

- After reaction completion, the mixture is treated with an oxidizing agent such as aqueous hydrogen peroxide or sodium/potassium hypochlorite solution to obtain the epoxide.

- The product is then extracted with a water-immiscible organic solvent, washed, concentrated, dried, and purified by distillation under reduced pressure.

This process yields oxiranes that can be further functionalized to introduce nitrile groups or other substituents as needed.

Alternative Synthetic Routes Based on Epoxycarboxylic Esters

Research from the Radboud University Nijmegen (Johan Legters, 1991) provides insights into the synthesis of oxirane-2-carboxylic esters and related derivatives. Although the focus is on aziridine-2-carboxylic esters, the methodologies for preparing oxirane-2-carboxylic esters are directly applicable:

- Sharpless Asymmetric Epoxidation: This is a key method for preparing optically active oxiranes from allylic alcohols, which can be esterified to form oxirane-2-carboxylic esters.

- Esterification: Glycidic acids can be esterified with diazomethane to yield oxirane-2-carboxylic esters.

- Ring Closure and Functionalization: The oxirane ring can be functionalized to incorporate nitrile groups by nucleophilic substitution or ring-opening followed by ring-closing steps.

These methods allow for stereochemical control and the introduction of various substituents, including phenyl and dimethyl groups, to yield compounds structurally related to this compound.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | Room temperature to 60°C | Epoxidation reactions often optimized around 25–60°C |

| Solvent | tert-Butanol, polar aprotic solvents (e.g., DMF, THF) | tert-Butanol used in patent method; polar solvents aid epoxidation |

| Pressure | Atmospheric to slightly elevated/reduced | Patent method allows flexibility in pressure |

| Molar Ratios | Ketone: 1; Dimethyl sulfide: 1.0–1.5; Dimethyl sulfate: 1.0–1.5; Potassium tert-butoxide: 1.0–2.0 | Precise stoichiometry critical for yield and purity |

| Oxidizing Agent | Aqueous hydrogen peroxide or hypochlorite | Used for final oxidation step to form epoxide |

Purification and Characterization

- Purification: The crude product is typically purified by extraction, washing, drying, and vacuum distillation.

- Characterization: Techniques include NMR spectroscopy, mass spectrometry, and chiral chromatography to confirm stereochemistry and purity.

- Stereochemical Analysis: X-ray crystallography and NOESY NMR are used to determine stereochemical configuration, crucial for compounds with chiral centers such as oxiranes.

Summary Table of Preparation Methods

Research Findings and Notes

- The preparation of this compound requires precise control over reaction conditions to ensure the formation of the oxirane ring without side reactions.

- The presence of bulky 3,3-dimethyl groups can influence the reactivity and stereochemical outcome of the epoxidation.

- The nitrile group introduction is often achieved via substitution reactions on suitably functionalized precursors or by using nitrile-containing starting materials.

- Purification by distillation under reduced pressure is effective due to the thermal sensitivity of epoxides.

- Stereochemical purity is critical for the compound’s application in synthesis and biological studies, necessitating advanced chiral analysis techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the epoxide ring under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of phenylacetone or benzaldehyde derivatives.

Reduction: Formation of 3,3-dimethyl-2-phenyl-oxirane-2-amine.

Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile involves the reactivity of the epoxide ring and the nitrile group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The nitrile group can participate in further chemical transformations, such as reduction or hydrolysis, to form amines or carboxylic acids.

Comparison with Similar Compounds

Comparison with Similar Oxirane-Carbonitrile Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data for 3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile and related compounds:

Notes:

- Electronic Effects: The cyano group’s electron-withdrawing nature enhances the electrophilicity of the epoxide ring, facilitating ring-opening reactions. Dicarbonitrile derivatives (e.g., 3-Phenyloxirane-2,2-dicarbonitrile) exhibit even higher reactivity .

Biological Activity

3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an oxirane derivative characterized by a three-membered cyclic ether structure with a phenyl group and a carbonitrile functional group. Its unique structure contributes to its reactivity and biological interactions.

Antiproliferative Effects

Research indicates that compounds with oxirane structures can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain oxiranes can inhibit cell growth in human cervical carcinoma (HeLa) and murine leukemia (L1210) cells. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Table 1: Antiproliferative Activity of Oxirane Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| 1,2,3-Triazole analogs | HMEC-1 | 9.6 ± 0.7 |

| Imatinib analogs | CML cells | TBD |

Note: TBD = To Be Determined

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar oxiranes have demonstrated activity against a range of pathogens, suggesting that this compound may possess similar properties. Studies on related compounds indicate effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Interaction : The compound may interact with DNA or RNA, disrupting normal cellular functions.

- Enzyme Inhibition : It could act as an inhibitor of key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis has been observed in related compounds.

Case Studies

A notable study evaluated the effects of various oxiranes on cancer cell lines. The results indicated that modifications in the oxirane structure significantly influenced antiproliferative potency. Specifically, the introduction of electron-withdrawing groups enhanced activity against HeLa cells .

Another investigation focused on the antimicrobial properties of oxiranes derived from natural sources, revealing their efficacy against multi-drug resistant strains . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3,3-Dimethyl-2-phenyl-oxirane-2-carbonitrile, and how can data inconsistencies be addressed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the carbonitrile and oxirane functional groups. For example, the oxirane ring protons typically appear as doublets of doublets (δ 3.5–4.5 ppm), while aromatic protons (phenyl group) resonate at δ 7.2–7.6 ppm .

- Infrared (IR) Spectroscopy : Identify the nitrile stretch (C≡N) near 2240–2260 cm and oxirane ring vibrations (C-O-C) at 900–950 cm.

- X-ray Crystallography : Resolve stereochemical ambiguities using single-crystal X-ray diffraction. Refinement via SHELXL (e.g., bond angles and torsion angles) ensures structural accuracy .

- Addressing Inconsistencies : Cross-validate NMR and IR data with computational methods (e.g., DFT calculations for vibrational frequencies) or repeat experiments under controlled conditions to rule out impurities .

Q. What synthetic routes are documented for this compound, and what are their mechanistic considerations?

- Methodological Answer :

- Epoxidation of Precursors : React 3,3-dimethyl-2-phenylacrylonitrile with peracids (e.g., mCPBA) to form the oxirane ring via electrophilic addition. Monitor reaction progress using TLC and optimize pH to avoid ring-opening side reactions .

- Cyclization Strategies : Utilize base-mediated cyclization of β-hydroxy nitriles. For example, treat 2-phenyl-3-hydroxy-3-methylpropanenitrile with a strong base (e.g., NaH) to induce intramolecular epoxide formation. Control temperature (<0°C) to prevent decomposition .

- Mechanistic Insights : The stereoelectronic effects of the nitrile group stabilize transition states during epoxidation, favoring cis-diastereomers in polar solvents .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of volatiles .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent moisture-induced ring-opening. Label containers with hazard codes for acute toxicity (H301) and skin irritation (H315) .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste. Avoid aqueous solutions to prevent hydrolysis to toxic cyanide derivatives .

Advanced Research Questions

Q. How can computational methods resolve stereochemical ambiguities in the crystal structure of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated bond lengths (e.g., C-O: ~1.43 Å) and angles (e.g., C-C-O: ~60°) with experimental X-ray data to validate stereochemistry .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···N contacts) to explain crystal packing. For example, phenyl ring π-stacking may contribute to lattice stability .

- SHELX Refinement : Use SHELXL for high-resolution refinement. Adjust thermal parameters (U) for disordered atoms and apply twin laws if twinning is observed .

Q. What strategies mitigate data contradictions between experimental and computational results in reaction mechanism studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled substrates (e.g., O in the oxirane ring) to distinguish between concerted and stepwise mechanisms .

- Transition State Sampling : Use QM/MM simulations to model solvent effects. For example, polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in epoxide formation .

- Error Analysis : Quantify uncertainties in computational methods (e.g., basis set superposition errors) and cross-validate with multiple experimental techniques (e.g., kinetic studies vs. DFT) .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, lower temperatures (<20°C) reduce nitrile hydrolysis byproducts .

- In Situ Monitoring : Use ReactIR or HPLC-MS to detect intermediates (e.g., β-hydroxy nitriles). Quench reactions at 80–90% conversion to avoid over-oxidation .

- Byproduct Characterization : Isolate impurities via column chromatography and analyze via H NMR or X-ray crystallography. For example, dimeric species may form via radical coupling under high-light conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.